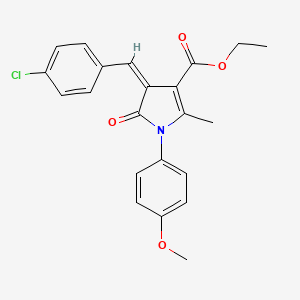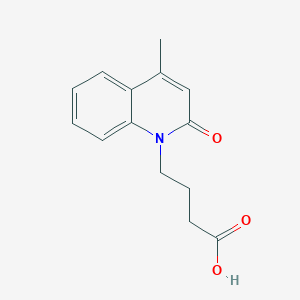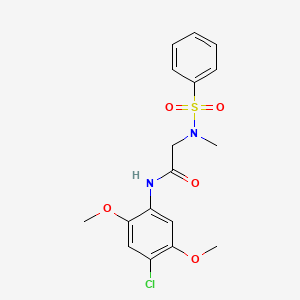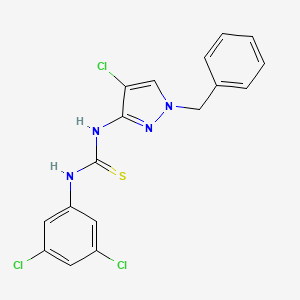![molecular formula C15H12N2O5S B4851721 ethyl [3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4851721.png)
ethyl [3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Descripción general
Descripción
Ethyl [3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a useful research compound. Its molecular formula is C15H12N2O5S and its molecular weight is 332.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl [3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is 332.04669266 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl [3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl [3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitor for 15-hydroxyprostaglandin Dehydrogenase (15-PGDH)
This compound has been found to have inhibitory activity against 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that plays a crucial role in the metabolic inactivation of prostaglandins . The compound was identified as a potent 15-PGDH inhibitor, with an IC50 value of 0.0131 µM .
Prostaglandin E2 (PGE2) Release
The compound has been associated with an increase in the intracellular amount of Prostaglandin E2 (PGE2), a bioactive lipid that plays a key role in inflammation and other physiological processes . The compound resulted in a significant increase in PGE2 concentration .
Wound Healing
The compound has shown potential in aiding wound healing. It was found to cause faster cell regeneration than the negative control after 24 hours of culture . The cells treated with the compound grew approximately 5.0-fold larger than cells treated with the negative control .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides . These novel derivatives were synthesized following the acylation reaction of 2-amino-5-aryl-1,3,4-oxadiazoles, 5-amino-1,3,4-thiadiazole-2-thiol and its S-alkylated derivatives with 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride .
Antioxidant Properties
The compound has shown antioxidant properties. It was found to be the most efficient candidate among all compounds with a radical scavenging ability of 88.9%, which was comparable to that for ascorbic acid (92.7%) . The experimentally calculated IC50 value of 43.1 μM for the compound was lower than for ascorbic acid (50.5 μM) .
Biological Effects of Novel Derivatives
The compound has been used in the evaluation of the biological effects of novel ((2, 4-dioxothiazolidin-5-ylidene)methyl)phenyl derivatives . The efficacy of 15-PGDH inhibition increased for the substituents in the derivatives in the order: cyclohexylpropyl > cyclohexylethyl > cyclohexylmethyl > cyclohexyl .
Mecanismo De Acción
Target of Action
The primary target of this compound is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . 15-PGDH is an enzyme that plays a crucial role in the metabolic inactivation of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .
Mode of Action
The compound acts as an inhibitor of 15-PGDH . By inhibiting this enzyme, the compound prevents the metabolic inactivation of prostaglandins, leading to an increase in their concentration . This results in enhanced prostaglandin signaling, which can have various effects depending on the specific prostaglandin involved .
Biochemical Pathways
The compound affects the prostaglandin metabolic pathway . By inhibiting 15-PGDH, the compound prevents the conversion of active prostaglandins to their inactive metabolites . This leads to an increase in the levels of active prostaglandins, which can affect various downstream processes, including inflammation, pain perception, and wound healing .
Result of Action
The inhibition of 15-PGDH by the compound leads to an increase in the concentration of active prostaglandins . This can result in enhanced prostaglandin signaling, leading to various molecular and cellular effects. For example, increased prostaglandin E2 (PGE2) levels can promote wound healing . In fact, certain derivatives of the compound have been found to induce cellular regeneration and could potentially be used to treat diseases resulting from PGE2 deficiency .
Propiedades
IUPAC Name |
ethyl 2-[(3Z)-3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-2-22-10(18)7-17-9-6-4-3-5-8(9)11(14(17)20)12-13(19)16-15(21)23-12/h3-6H,2,7H2,1H3,(H,16,19,21)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGZQLCUEXXHNT-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C3C(=O)NC(=O)S3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=O)S3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4851652.png)
![N-(4-bromophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4851658.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4851661.png)


![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4851689.png)
![ethyl {5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4851694.png)



![N-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4851733.png)

![1-{2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4851755.png)
![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4851761.png)